molecular formula C9H13BrClN B1520977 2-(4-Bromophenyl)propan-2-amine hydrochloride CAS No. 1173047-86-3

2-(4-Bromophenyl)propan-2-amine hydrochloride

Cat. No. B1520977
M. Wt: 250.56 g/mol
InChI Key: KMJLJHXKDTUCRP-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)propan-2-amine hydrochloride” is a chemical compound with the IUPAC name 2-(4-bromophenyl)-2-propanamine hydrochloride . It has a molecular weight of 250.57 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “2-(4-Bromophenyl)propan-2-amine hydrochloride” is 1S/C9H12BrN.ClH/c1-9(2,11)7-3-5-8(10)6-4-7;/h3-6H,11H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(4-Bromophenyl)propan-2-amine hydrochloride” is a solid at room temperature .

Scientific Research Applications

Neuropharmacology Insights

Studies have shown that derivatives of 2-(4-Bromophenyl)propan-2-amine, like 4-(p-bromophenyl)-bicyclo (2,2,2) octan-1-amine, are potent antagonists in the serotonin system. This compound has been particularly effective against serotonin depletion in both rats and mice, and shows a marked distinction in its activity towards serotonin and norepinephrine depletion, indicating a potential for targeted neuropharmacological applications (Fuller, Snoddy, Perry, Bymaster, & Wong, 1978).

Molecular Dynamics and Quantum Chemical Studies

In a different context, quantum chemical and molecular dynamics simulations have been used to predict the corrosion inhibition performances of various derivatives, including 2-amino-4-(4-bromophenyl)-thiazole. This highlights the compound's utility in understanding and potentially mitigating metal corrosion, a significant issue in industrial and engineering contexts (Kaya et al., 2016).

Analytical Toxicology

The metabolism of similar compounds, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, has been extensively studied. This research provides insights into metabolic pathways and possible biotransformation products, relevant for both pharmacological understanding and toxicological assessments (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Chemistry and Synthesis

Research has also delved into the synthesis of various derivatives and analogs, which are important for the development of new compounds with potential pharmaceutical applications. For instance, studies on the synthesis and characterization of substituted phenyl azetidines, including derivatives of 2-(4-bromo phenyl) methyl cyanide, open avenues for potential antimicrobial agents (Doraswamy & Ramana, 2013).

Bioorganic & Medicinal Chemistry

In the medicinal chemistry sphere, studies have explored the design and synthesis of analogs of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride, incorporating bromo and other groups to block hydroxylation and extend duration time, demonstrating potential for enhancing pharmacological properties (Xi, Jiang, Zou, Ni, & Chen, 2011).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

2-(4-bromophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-9(2,11)7-3-5-8(10)6-4-7;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJLJHXKDTUCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)propan-2-amine hydrochloride

CAS RN

1173047-86-3
Record name 2-(4-Bromophenyl)propan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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